molecular formula C6H6FNO2S B15328075 3-Fluoro-4-(methylsulfonyl)pyridine

3-Fluoro-4-(methylsulfonyl)pyridine

Cat. No.: B15328075
M. Wt: 175.18 g/mol
InChI Key: DDDYRBPXYDJVGC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts unique chemical and physical properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.

Major Products:

Scientific Research Applications

3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Chloro-4-(methylsulfonyl)pyridine

Comparison: 3-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, compared to other fluorinated or chlorinated pyridines .

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

3-fluoro-4-methylsulfonylpyridine

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3

InChI Key

DDDYRBPXYDJVGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NC=C1)F

Origin of Product

United States

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